2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20026056
InChI: InChI=1S/C15H17FN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21)
SMILES:
Molecular Formula: C15H17FN4O
Molecular Weight: 288.32 g/mol

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC20026056

Molecular Formula: C15H17FN4O

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C15H17FN4O
Molecular Weight 288.32 g/mol
IUPAC Name 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C15H17FN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21)
Standard InChI Key AGOINTKVGRVJJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidin-4(3H)-one ring system substituted at positions 2 and 6. Key structural elements include:

  • Pyrimidinone Core: A six-membered aromatic ring with a ketone oxygen at position 4, contributing to hydrogen-bonding potential .

  • Piperazine Moiety: A 4-(4-fluorophenyl)piperazin-1-yl group at position 2, introducing a basic nitrogen-rich heterocycle capable of interacting with biological targets .

  • Methyl Group: A simple alkyl substituent at position 6, enhancing lipophilicity and steric bulk.

The SMILES string CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F\text{CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F} accurately represents its connectivity . The fluorine atom on the phenyl ring modulates electronic properties, potentially influencing receptor binding and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step protocols, as inferred from analogous piperazine-pyrimidine derivatives :

Step 1: Formation of the Pyrimidinone Core

Pyrimidin-4(3H)-one derivatives are often synthesized via cyclocondensation of β-keto esters with urea or thiourea. For example:

CH3COCH2COOR+NH2CONH2BasePyrimidinone+ROH\text{CH}_3\text{COCH}_2\text{COOR} + \text{NH}_2\text{CONH}_2 \xrightarrow{\text{Base}} \text{Pyrimidinone} + \text{ROH}

Methyl substitution at position 6 may be introduced using methyl acetoacetate as a starting material.

Step 3: Purification and Characterization

Final products are purified via recrystallization or column chromatography and characterized using:

  • NMR Spectroscopy: Confirms substitution patterns and purity .

  • Mass Spectrometry: Validates molecular weight .

  • X-ray Crystallography (if available): Resolves three-dimensional conformation .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight288.32 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP (Predicted)~2.5 (moderate lipophilicity)
pKa (Piperazine N)~8.5 (basic)
Melting PointNot reported

The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, while its basic piperazine nitrogen (pKa ~8.5) may facilitate protonation in physiological environments .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Piperazine Substitution: The 4-fluorophenyl group enhances receptor affinity compared to unsubstituted piperazines .

  • Pyrimidinone Modifications: Methyl groups at position 6 improve metabolic stability but may reduce solubility.

  • Fluorine Impact: Fluorine atoms increase electronegativity, potentially strengthening hydrogen bonds with target proteins .

Future Directions

  • Target Identification: Screen against neurotransmitter receptors (D2, 5-HT) and enzymes (tyrosinase, AMPK).

  • Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising activity.

  • In Vivo Studies: Evaluate antinociceptive and antiparkinsonian effects in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator